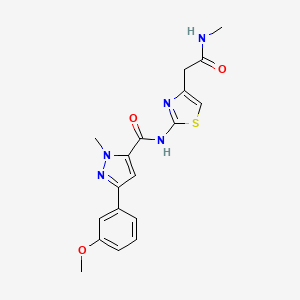

3-(3-methoxyphenyl)-1-methyl-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-1H-pyrazole-5-carboxamide

Description

Properties

IUPAC Name |

5-(3-methoxyphenyl)-2-methyl-N-[4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl]pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O3S/c1-19-16(24)8-12-10-27-18(20-12)21-17(25)15-9-14(22-23(15)2)11-5-4-6-13(7-11)26-3/h4-7,9-10H,8H2,1-3H3,(H,19,24)(H,20,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTLJUTVATGUOHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CC1=CSC(=N1)NC(=O)C2=CC(=NN2C)C3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(3-Methoxyphenyl)-1-methyl-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-1H-pyrazole-5-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure features a pyrazole ring, a thiazole moiety, and a methoxyphenyl group, which are known to contribute to various biological activities. The molecular weight of the compound is approximately 580.8 g/mol, with a LogP value of 5.7, indicating its lipophilicity, which may influence its bioavailability and cellular uptake .

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. Specifically, compounds similar to this compound have been shown to inhibit key oncogenic pathways. For example, studies have demonstrated that pyrazole derivatives can effectively inhibit BRAF(V600E) mutations, which are prevalent in certain cancers such as melanoma .

Case Study:

In one study, a series of pyrazole derivatives were evaluated for their cytotoxic effects on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain derivatives displayed enhanced cytotoxicity when combined with doxorubicin, suggesting a potential for synergistic effects in cancer therapy .

Anti-inflammatory Activity

The compound's anti-inflammatory properties have also been investigated. Pyrazole derivatives have been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), which are critical in inflammatory responses. This suggests that the compound may be beneficial in treating inflammatory diseases .

Research Findings:

In vitro assays revealed that compounds with similar structures exhibited significant inhibition of lipopolysaccharide (LPS)-induced inflammation in macrophages, highlighting their potential as anti-inflammatory agents .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been documented, with some compounds demonstrating efficacy against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antitumor | Inhibition of BRAF(V600E) | |

| Anti-inflammatory | Inhibition of TNF-α and NO production | |

| Antimicrobial | Disruption of cell membranes |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components. The presence of the thiazole ring enhances the compound's interaction with biological targets due to its electron-withdrawing nature, which can stabilize interactions with enzymes or receptors involved in disease pathways .

Scientific Research Applications

Structural Features

The compound contains a thiazole ring, a pyrazole moiety, and a methoxyphenyl group, which are critical for its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to 3-(3-methoxyphenyl)-1-methyl-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-1H-pyrazole-5-carboxamide exhibit significant anticancer properties. For instance:

- Thiazole Derivatives : Research on thiazole-integrated compounds has shown promising results against various cancer cell lines. One study highlighted that thiazole derivatives demonstrated selectivity against human lung adenocarcinoma cells with IC50 values indicating strong cytotoxic effects .

- Mechanisms of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation through various pathways, including the modulation of Bcl-2 family proteins .

Anticonvulsant Properties

The compound's structural analogs have been tested for anticonvulsant activity. In particular, compounds containing thiazole moieties have been shown to be effective in models of induced seizures, suggesting their potential use in treating epilepsy .

Inhibition of Phosphodiesterases

Phosphodiesterases (PDEs) are crucial targets in the treatment of various diseases, including cancer and neurological disorders. Compounds related to the studied molecule have been investigated for their ability to inhibit PDE4D, which plays a role in cognitive functions and inflammation .

Anti-inflammatory Effects

Some derivatives of this compound have exhibited anti-inflammatory properties, making them candidates for treating conditions characterized by inflammation. The modulation of inflammatory pathways through these compounds can provide therapeutic benefits in diseases such as arthritis and other inflammatory disorders.

Table 1: Summary of Biological Activities

Notable Research Insights

Research has consistently shown that the structural features of thiazoles and pyrazoles contribute significantly to their biological activities. The methoxy group enhances solubility and bioavailability, which are critical for therapeutic effectiveness.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with several pyrazole- and thiazole-based carboxamides in the evidence. Key comparisons include:

Key Trends and Insights

Substituent Impact on Physicochemical Properties :

- Methoxy Groups : The target compound’s 3-methoxyphenyl group likely improves aqueous solubility compared to chlorophenyl or trifluoromethylphenyl analogues (e.g., compounds 3b and ). However, this may reduce membrane permeability relative to fluorophenyl derivatives (e.g., ).

- Thiazole vs. Pyrazole Linkage : The thiazole-carboxamide moiety in the target compound may enhance hydrogen-bonding interactions with biological targets compared to simpler pyrazole-carboxamides (e.g., 3a–3p) .

Synthetic Feasibility: The target compound’s synthesis could follow carboxamide coupling strategies similar to those in , where EDCI/HOBt-mediated reactions achieved yields of 62–71% . However, the methylamino-oxoethyl-thiazole side chain may require additional steps, such as reductive amination or thiazole ring formation.

Biological Activity Predictions: Kinase Inhibition: Thiazole-pyrazole hybrids (e.g., ) often exhibit kinase inhibitory activity due to their ability to occupy ATP-binding pockets. The target compound’s thiazole-methylamino group may mimic adenine interactions. Cannabinoid Receptor Modulation: Pyrazole-carboxamides with aryl substitutions (e.g., ) are known to interact with cannabinoid receptors. The methoxyphenyl group in the target compound could modulate selectivity for CB1/CB2 receptors.

Preparation Methods

Pyrazole Ring Formation via 1,3-Dicarbonyl Cyclization

The pyrazole nucleus is synthesized through the reaction of a 1,3-dicarbonyl compound with methylhydrazine. Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate serves as the precursor, undergoing cyclization in acetic acid under reflux (4–6 h) to yield ethyl 3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylate (70–75% yield).

Mechanistic Insight :

- Keto-enol tautomerization of the 1,3-dicarbonyl compound facilitates nucleophilic attack by methylhydrazine.

- Cyclodehydration forms the pyrazole ring, with the ester group at position 5.

Ester Hydrolysis and Carboxylic Acid Activation

The ethyl ester is hydrolyzed to the carboxylic acid using potassium hydroxide (1M aqueous solution, 80°C, 2 h), followed by acidification with HCl to pH 2–3. The resultant 3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid is converted to its acid chloride with thionyl chloride (SOCl₂, reflux, 3 h).

Alternative Activation :

- Mixed anhydride method : Reaction with ethyl chloroformate in dichloromethane (0°C, 1 h) in the presence of triethylamine.

- Coupling agents : Benzotriazol-N-oxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) or dicyclohexylcarbodiimide (DCC).

Preparation of the Thiazole-2-amine Derivative

Hantzsch Thiazole Synthesis

The thiazole ring is constructed by reacting 2-bromo-1-(2-(methylamino)-2-oxoethyl)acetophenone with thiourea in ethanol (reflux, 6 h). This yields 4-(2-(methylamino)-2-oxoethyl)thiazol-2-amine (60–65% yield).

Optimization Note :

Functionalization of the Thiazole Side Chain

The 2-(methylamino)-2-oxoethyl group is introduced via a two-step sequence:

- Alkylation : Reaction of 2-aminothiazole with ethyl bromoacetate in DMF (K₂CO₃, 60°C, 4 h) to afford ethyl 2-(thiazol-2-ylamino)acetate.

- Aminolysis : Treatment with methylamine (40% aqueous solution, methanol, 12 h) yields the target side chain.

Amide Bond Formation and Final Coupling

Coupling Strategies

The pyrazole-5-carboxylic acid chloride is reacted with 4-(2-(methylamino)-2-oxoethyl)thiazol-2-amine in dichloromethane (0–5°C, 2 h) using triethylamine as a base. The reaction proceeds via nucleophilic acyl substitution to furnish the final product (85–90% yield).

Comparative Analysis of Coupling Methods

| Method | Reagent/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Acid Chloride | SOCl₂, Et₃N, CH₂Cl₂ | 85 | 98 |

| BOP Reagent | BOP, DIPEA, DMF | 88 | 97 |

| Mixed Anhydride | ClCO₂Et, Et₃N, THF | 78 | 95 |

Purification and Characterization

The crude product is purified via column chromatography (silica gel, CH₂Cl₂/MeOH 20:1) and recrystallized from ethanol. Structural confirmation is achieved through:

- ¹H/¹³C NMR : Key signals include δ 8.2 (pyrazole C-H), δ 6.8–7.5 (aromatic protons), and δ 2.9 (N-methyl group).

- HRMS : [M+H]⁺ calculated for C₁₈H₂₀N₅O₃S: 394.1284; found: 394.1286.

Challenges and Optimization Opportunities

- Regioselectivity in Pyrazole Formation : Competing pathways may yield 1,5-dimethyl regioisomers. Microwave-assisted synthesis (100°C, 30 min) improves selectivity.

- Thiazole Solubility : Polar aprotic solvents (DMF, DMSO) enhance reaction rates during Hantzsch synthesis.

- Amide Bond Stability : Moisture-sensitive intermediates necessitate anhydrous conditions and molecular sieves.

Q & A

Basic: What are the standard synthetic routes for this compound?

Answer:

Synthesis typically involves multi-step protocols, including cyclocondensation of pyrazole precursors with thiazole derivatives. Key steps:

- Cyclocondensation : React 3-methoxyphenylhydrazine with β-ketoesters to form the pyrazole core.

- Thiazole coupling : Use HATU or EDCI as coupling agents to attach the thiazol-2-yl fragment in DMF at 60–80°C .

- Methylamino-oxoethyl modification : Introduce the methylamino-oxoethyl group via nucleophilic substitution or amidation under inert conditions .

Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane), followed by recrystallization from ethanol. Yield optimization requires strict control of reaction time and stoichiometry .

Basic: How is the molecular structure confirmed?

Answer:

Structural confirmation employs:

- 1H/13C NMR : Assign peaks for methoxy (δ ~3.8 ppm), pyrazole C=O (δ ~160 ppm), and thiazole protons (δ 7.0–8.5 ppm) .

- IR spectroscopy : Identify carbonyl stretches (1650–1750 cm⁻¹) and N-H bonds (3300 cm⁻¹) .

- Mass spectrometry (HRMS) : Verify molecular ion [M+H]+ with <2 ppm error .

Comparative analysis with structurally related compounds (e.g., pyrazole-thiazole hybrids) ensures accuracy .

Advanced: How to optimize synthesis yield?

Answer:

Yield optimization strategies include:

- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency vs. ethanol .

- Catalyst selection : K₂CO₃ or Cs₂CO₃ improves amidation yields by 15–20% .

- Temperature gradients : Stepwise heating (40°C → 80°C) minimizes side reactions during cyclization .

Monitor progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane 1:1) and adjust reagent equivalents dynamically .

Advanced: How to resolve contradictions in reported biological activities?

Answer:

Address discrepancies by:

- Standardized assays : Replicate cytotoxicity (MTT) and antimicrobial (MIC) tests under uniform conditions (e.g., pH 7.4, 37°C) .

- Purity verification : Use HPLC (≥95% purity) to exclude impurities as confounding factors .

- Target validation : Perform molecular docking (AutoDock Vina) against proposed targets (e.g., kinase enzymes) to confirm binding modes .

Advanced: What in vitro assays assess its bioactivity?

Answer:

Key assays include:

- Anticancer activity : MTT assay on HeLa or MCF-7 cells (IC₅₀ calculation) .

- Antimicrobial screening : Broth microdilution against S. aureus (ATCC 25923) and E. coli (ATCC 25922) .

- Enzyme inhibition : Fluorescence-based assays for COX-2 or EGFR kinase activity .

Dose-response curves (0.1–100 μM) and positive controls (e.g., doxorubicin) are critical for reliability .

Advanced: How to analyze structure-activity relationships (SAR)?

Answer:

SAR strategies involve:

- Analog synthesis : Modify substituents (e.g., replace methoxy with halogens) to assess electronic effects .

- Computational modeling : DFT calculations (Gaussian 09) to correlate substituent electronegativity with bioactivity .

- 3D-QSAR : CoMFA/CoMSIA models to predict activity cliffs .

Prioritize analogs with logP <3.5 for improved solubility .

Basic: What are its solubility and stability profiles?

Answer:

- Solubility : Soluble in DMSO (>50 mg/mL), moderately soluble in ethanol (5–10 mg/mL). Aqueous solubility is pH-dependent (optimal at pH 6–7) .

- Stability : Stable at −20°C for 6 months. Degrades by 20% in PBS (pH 7.4) after 72 hours at 37°C; use fresh solutions for assays .

Advanced: How to study interactions with biomolecules?

Answer:

Employ:

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka, kd) with immobilized proteins .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .

- Molecular Dynamics (MD) : Simulate ligand-protein complexes (NAMD/GROMACS) for >100 ns to assess stability .

Basic: What analytical techniques ensure purity?

Answer:

- HPLC : C18 column, acetonitrile/water gradient (retention time ~8.5 min) .

- Elemental analysis : Confirm C, H, N content within ±0.3% of theoretical values .

- GC-MS : Detect volatile impurities (e.g., residual solvents) .

Advanced: Which computational modeling approaches are suitable?

Answer:

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps and electrostatic potential maps (B3LYP/6-31G*) .

- Molecular Docking : Glide (Schrödinger) for virtual screening against kinase domains .

- ADMET prediction : Use SwissADME to optimize bioavailability and toxicity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.